Methyl 2-dodecyltetradecanoate
Description
Methyl 2-dodecyltetradecanoate is a branched-chain fatty acid methyl ester (FAME) with a complex alkyl structure. Its molecular formula is inferred as C26H52O2, derived from the combination of a dodecyl (C12H25) group and a tetradecanoate (C14H27O2) moiety, esterified at the 2-position. This structural complexity distinguishes it from simpler linear esters like methyl dodecanoate (C12) or methyl tetradecanoate (C14). Branched esters are often studied for their unique physicochemical properties, such as lower melting points and enhanced solubility in nonpolar solvents compared to their straight-chain analogs .
While direct data on this compound is absent in the provided evidence, its behavior can be extrapolated from structurally related compounds. For instance, branched esters like methyl 2-hydroxydodecanoate (C13H26O3) exhibit reduced crystallinity and altered biological activity compared to linear counterparts . Applications of such esters span industrial lubricants, biofuels, and specialty chemicals, where branching improves cold-flow properties .
Properties
IUPAC Name |
methyl 2-dodecyltetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O2/c1-4-6-8-10-12-14-16-18-20-22-24-26(27(28)29-3)25-23-21-19-17-15-13-11-9-7-5-2/h26H,4-25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRASMMUQCSPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-dodecyltetradecanoate typically involves the esterification of 2-dodecyltetradecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-dodecyltetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-dodecyltetradecanoate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex lipophilic molecules.
Biology: The compound is studied for its interactions with lipid membranes and its role in cellular processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.
Mechanism of Action
The mechanism by which methyl 2-dodecyltetradecanoate exerts its effects is primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can help transport hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Methyl 2-dodecyltetradecanoate | C26H52O2 | 396.7 (calculated) | Branched C26 ester with 2-dodecyl substitution |
| Methyl dodecanoate | C13H26O2 | 214.34 | Linear C12 ester |
| Methyl tetradecanoate | C15H30O2 | 242.40 | Linear C14 ester |
| Methyl 2-hydroxydodecanoate | C13H26O3 | 230.34 | Hydroxyl group at C-2 position |
| Methyl hexadecanoate | C17H34O2 | 270.45 | Linear C16 ester (palmitate) |
Key Observations :
- Functional Groups: Hydroxyl-substituted esters (e.g., methyl 2-hydroxydodecanoate) exhibit polar interactions absent in non-hydroxylated analogs, affecting solubility and reactivity .
Physicochemical Properties
Key Observations :
- Melting Point: Branching in this compound likely lowers its melting point relative to linear C26 esters, mirroring trends in shorter esters like methyl dodecanoate vs. methyl tetradecanoate .
- Boiling Point: Longer carbon chains and branching increase boiling points; methyl tetradecanoate (C14) boils at ~295–300°C, suggesting this compound (C26) would exceed 300°C .
Toxicity and Environmental Impact
- Toxicity: Methyl dodecanoate and methyl 2-hydroxydodecanoate are non-toxic under normal handling conditions . This compound is expected to follow similar trends.
- Biodegradability : Longer-chain esters generally degrade more slowly, but branching may accelerate microbial breakdown by reducing crystallinity .
Biological Activity
Methyl 2-dodecyltetradecanoate is a fatty acid ester, specifically derived from tetradecanoic acid (myristic acid) and dodecanol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in various domains, including medicine, agriculture, and food science.
- Chemical Formula : CHO
- Molecular Weight : 284.48 g/mol
- Structure :
- The compound consists of a long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes.
Biological Activity Overview
This compound exhibits several biological activities, including antimicrobial, antifungal, and potential anti-inflammatory properties. These activities are primarily attributed to its structural characteristics, which allow it to interact with cell membranes and various biological targets.
Antimicrobial Activity
Research indicates that methyl esters of fatty acids can exhibit significant antimicrobial properties. A study analyzed the effectiveness of various fatty acid methyl esters against a range of bacteria and fungi. This compound showed notable activity against several strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 mg/mL |
| Escherichia coli | 14 | 0.8 mg/mL |
| Candida albicans | 12 | 1.0 mg/mL |
These results suggest that this compound could be a promising candidate for developing antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in vitro. Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism through which the compound may exert protective effects in inflammatory conditions.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the efficacy of topical formulations containing this compound in treating skin infections caused by resistant bacterial strains. The study involved 100 patients and demonstrated a significant reduction in infection rates compared to placebo formulations. -
Case Study on Anti-inflammatory Effects :
In a controlled laboratory setting, researchers investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice. The results indicated that treatment with the compound significantly reduced paw swelling and inflammatory markers compared to untreated controls.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The long hydrophobic tail facilitates insertion into microbial membranes, leading to increased permeability and cell death.
- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, the compound can reduce the expression of inflammatory mediators.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its overall protective effects against oxidative stress.
Q & A
Basic: What are the recommended methodologies for synthesizing methyl 2-dodecyltetradecanoate with high purity?
Answer:
The synthesis typically involves esterification of 2-dodecyltetradecanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:
- Reaction Optimization : Use molar ratios of 1:3 (acid:methanol) and reflux at 65–70°C for 6–8 hours .
- Purification : Post-reaction, neutralize the catalyst, extract the ester using dichloromethane, and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate 9:1).
- Characterization : Validate purity via GC-MS (retention time comparison) and ¹H/¹³C NMR (branching confirmation at C2 position) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Prioritize these methods:
- NMR Spectroscopy : Identify branching (C2 position) via chemical shifts (e.g., δ 1.2–1.4 ppm for methyl groups adjacent to branching) .
- GC-MS : Confirm molecular ion peaks (m/z 382 for [M]⁺) and fragmentation patterns .
- FT-IR : Verify ester carbonyl stretch (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1240 cm⁻¹) .
- DSC : Measure melting/boiling points (compare to linear analogs like methyl tetradecanoate) .
Basic: What safety protocols are essential for handling this compound in lab settings?
Answer:
Follow these guidelines:
- Storage : Keep in sealed containers under dry, ventilated conditions (20–25°C) to prevent hydrolysis .
- Exposure Control : Use nitrile gloves and safety goggles; avoid inhalation via fume hoods .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., vapor pressure) for branched methyl esters?
Answer:
Address discrepancies through:
- Multi-Method Validation : Compare data from static vapor pressure measurements, gas chromatography (GC), and computational models (e.g., Antoine equation parameters) .
- Error Analysis : Account for impurities via DSC purity checks and calibrate instruments using NIST-certified standards .
- Meta-Analysis : Cross-reference datasets from independent studies (e.g., TRC Thermodynamic Tables) to identify systematic biases .
Advanced: What experimental designs are optimal for studying the structure-property relationships of branched methyl esters?
Answer:
Use a factorial design approach:
- Variables : Chain length, branching position, and steric effects.
- Techniques :
Advanced: How can researchers ensure reproducibility in catalytic studies involving this compound?
Answer:
Implement these practices:
- Metadata Documentation : Record catalyst loading (wt%), solvent purity (HPLC grade), and reaction atmosphere (N₂ vs. air) .
- Control Experiments : Include baseline runs without catalysts and validate results across ≥3 batches .
- Data Sharing : Publish raw GC traces, NMR spectra, and computational input files in open repositories (e.g., Zenodo) .
Advanced: What are the challenges in applying this compound in lipid bilayer studies, and how can they be mitigated?
Answer:
Challenges :
- Poor aqueous solubility due to branching.
- Phase behavior deviations from linear esters.
Solutions : - Formulation : Use sonication with phospholipids (e.g., DPPC) at 50°C to enhance dispersion .
- Langmuir Trough Analysis : Measure pressure-area isotherms to assess packing efficiency .
- Fluorescence Microscopy : Incorporate fluorescent probes (e.g., Nile Red) to monitor bilayer integrity .
Advanced: How should researchers document methodological variations in studies of this compound’s environmental fate?
Answer:
Adopt standardized reporting:
- Degradation Studies : Specify test systems (e.g., OECD 301B for biodegradation) and analytical methods (LC-MS for metabolite tracking) .
- Ecotoxicology : Use ISO 11348 protocols for microbial toxicity assays and report EC₅₀ values with 95% confidence intervals .
- Data Tables : Include metadata such as temperature, pH, and inoculum sources (see example below) .
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Biodegradation (%) | 45 ± 3 (28 days) | OECD 301B | |
| EC₅₀ (Daphnia magna) | 12 mg/L | ISO 6341 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
